2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
Description
The compound 2-methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol features a phenol core substituted at position 2 with a methoxy group and at position 5 with a dihydro-pyrazole ring. The pyrazole moiety is further functionalized with a methylsulfonyl group (electron-withdrawing) at N1 and a p-tolyl group (electron-donating) at C2.
Properties
IUPAC Name |
2-methoxy-5-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-4-6-13(7-5-12)15-11-16(20(19-15)25(3,22)23)14-8-9-18(24-2)17(21)10-14/h4-10,16,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDSVRYYGLVRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a compound of significant interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is represented as follows:
This structure includes a methoxy group, a methylsulfonyl group, and a pyrazole moiety, which contribute to its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that derivatives of similar compounds, such as 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol, possess significant anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
- MAO Inhibition : The compound's structure suggests potential inhibitory activity against monoamine oxidase (MAO) enzymes. Inhibitors of MAO-A and MAO-B have been linked to neuroprotective effects and antidepressant activities .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes such as MAO-A and MAO-B, leading to increased levels of neurotransmitters like serotonin and norepinephrine in the brain .
- Modulation of Inflammatory Pathways : Research on related compounds indicates that they may inhibit the production of inflammatory mediators through the suppression of NF-kB signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
The above table summarizes key findings from relevant studies that highlight the potential anti-inflammatory and MAO-inhibitory activities associated with similar compounds.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on the Pyrazole Ring
Key Compounds :
Compound 7 (Entry 7, ): 2-Methoxy-5-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol Differences: Lacks methylsulfonyl and p-tolyl groups; pyrazole substituted with phenyl at C3. Phenyl substitution may enhance π-π stacking but lacks the steric bulk of p-tolyl .
Compound 8 (Entry 8, ): 2-Methoxy-5-(1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol Differences: Nitrophenyl at N1 introduces strong electron-withdrawing effects, contrasting with methylsulfonyl. Impact: Nitro groups often improve binding affinity in drug candidates but may reduce solubility. Methylsulfonyl offers a balance between polarity and metabolic stability .
Quinoline Derivative (): 2-Chloro-6-ethoxy-3-[(5R)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Differences: Quinoline core replaces phenol; chloro and ethoxy substituents alter electronic properties. Impact: The quinoline system may enhance planar stacking interactions, while the phenolic -OH in the target compound provides hydrogen-bond donor capacity .
Lead Compounds for Glaucoma () :
- 1b and 1g: Feature styryl-phenol or nitrostyryl-aniline groups. Comparison: Both exhibit two hydrogen bonds critical for activity. The target compound’s phenolic -OH and sulfonyl oxygen could similarly engage in hydrogen bonding, though its pyrazole conformation (influenced by p-tolyl) may alter binding geometry .
Superoxide Inhibition () :
- A thiazole-pyrazole hybrid (IC50 = 6.2 μM) demonstrates radical scavenging.
Structural and Crystallographic Insights
- Crystal Structure (): A related compound, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, shows dihedral angles of 16.83°–51.68° between the pyrazole and aromatic rings. Prediction for Target Compound: The p-tolyl group’s steric bulk and methylsulfonyl’s polarity may increase ring planarity or torsion, affecting packing and solubility .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
